molecular formula C13H14N2OS2 B2624742 N-(thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895466-15-6

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2624742
CAS RN: 895466-15-6
M. Wt: 278.39
InChI Key: UMWSEBGKXCZPTR-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as TTNPB, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of retinoids, which are derivatives of vitamin A, and has been shown to have potent biological activities.

Advantages and Limitations for Lab Experiments

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has several advantages for lab experiments, including its high purity and stability, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. Additionally, the therapeutic potential of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide in other diseases, such as neurological disorders and metabolic disorders, should be explored. Finally, the safety and efficacy of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide in clinical trials should be evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide involves the reaction of 2-aminothiazole with p-tolylthioacetic acid followed by acylation with propanoyl chloride. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide.

Scientific Research Applications

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, dermatological disorders, and autoimmune diseases. In cancer, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to inhibit the growth of various cancer cells, including melanoma, breast cancer, and lung cancer cells. In dermatology, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to improve the symptoms of psoriasis, eczema, and acne. In autoimmune diseases, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to modulate the immune system and reduce inflammation.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-10-2-4-11(5-3-10)17-8-6-12(16)15-13-14-7-9-18-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWSEBGKXCZPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328706
Record name 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide

CAS RN

895466-15-6
Record name 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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